

Unveiling GLPG2737: A Deep Dive into its Aliases and Scientific Profile

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Compound of Interest		
Compound Name:	GLPG2737	
Cat. No.:	B12384668	Get Quote

Mechelen, Belgium - **GLPG2737**, a novel small molecule with significant therapeutic potential, has been a subject of extensive research in recent years. Known primarily for its role as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound is also identified in scientific literature under several alternative names, including ABBV-2737 and compound 52. Its systematic IUPAC name is 3-cyclobutyl-N-(N,N-dimethylsulfamoyl)-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide[1][2][3].

This technical guide provides a comprehensive overview of **GLPG2737**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Dual Modality: A CFTR Corrector and Inhibitor

GLPG2737 exhibits a dual mechanism of action depending on the cellular context. In the realm of cystic fibrosis (CF), it functions as a potent Type 2 corrector of the F508del-CFTR mutation, the most common genetic defect in CF patients[4]. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its trafficking to the cell surface.

GLPG2737 aids in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum, facilitating its transport to the cell membrane and thereby increasing the number of functional chloride channels[1][5].



Conversely, in the context of autosomal dominant polycystic kidney disease (ADPKD), **GLPG2737** acts as a CFTR inhibitor[6][7][8]. By blocking the CFTR channel, it reduces the secretion of chloride ions into kidney cysts, a key driver of cyst growth and expansion[9].

Quantitative Profile of GLPG2737

The efficacy and potency of **GLPG2737** have been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

In Vitro Efficacy in Cystic Fibrosis Models

Parameter	Cell Line	Condition	Value	Reference
EC50	Human Bronchial Epithelial (HBE) cells (F508del/F508de l)	With Potentiator	497 ± 189 nM	[10][11]
EC50	Human Bronchial Epithelial (HBE) cells (F508del/F508de l)	With C1 Corrector (GLPG2222) and Potentiator	18 ± 6 nM	[10][11]
CFTR Activity Increase	F508del-CFTR	With Potentiator (GLPG1837) and C1 Corrector	8-fold	[12][13]

In Vitro and In Vivo Efficacy in Polycystic Kidney Disease Models

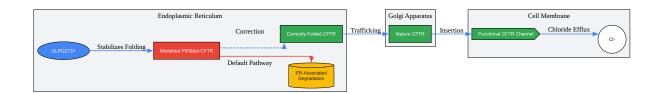


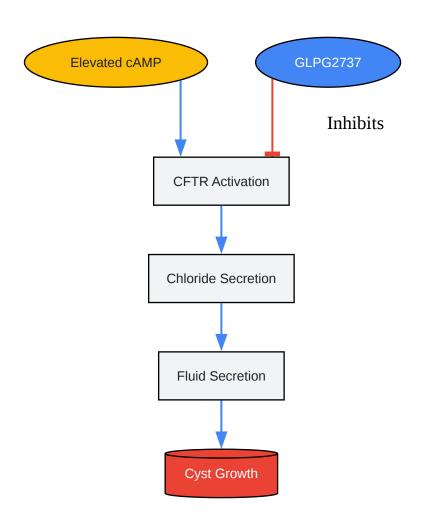
Parameter	Model	Measurement	Value	Reference
IC50	mIMCD-3 cells	Chloride Flux Inhibition	2.41 μΜ	[8][9]
IC50	Wild-type mIMCD-3 cells	Cyst Growth Inhibition	2.36 μΜ	[8][9]
IC50	Pkd1 Knockout mIMCD-3 cells	Cyst Growth Inhibition	2.5 μΜ	[1][8][9]
Cyst Growth Prevention	Human ADPKD kidney cells	Forskolin- induced	~40% at 10 μM	[8][9]
Cyst Area Reduction	Metanephric Organ Cultures	-	~67% at 10 μM	[7][8]
Cyst Number Reduction	Metanephric Organ Cultures	-	~46% at 10 μM	[7][8]
Projected Cyst Volume Reduction	Pkd1RC/RC mouse model	In vivo	Significant reduction	[1]

Signaling Pathways and Mechanisms of Action

The distinct roles of **GLPG2737** in CF and ADPKD are governed by its interaction with the CFTR protein and its subsequent impact on cellular signaling.







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